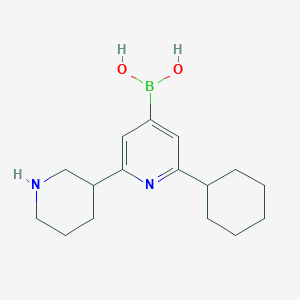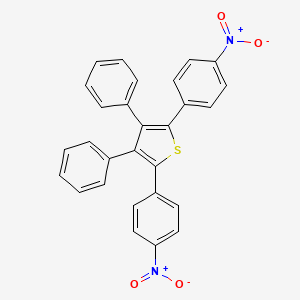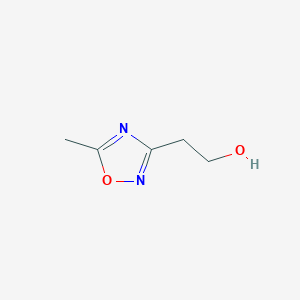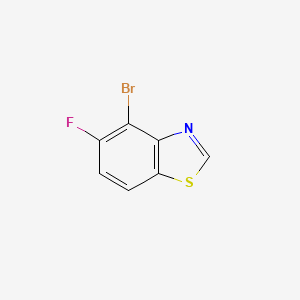![molecular formula C16H11LiN2O B14088019 Lithium 2-([2,2'-bipyridin]-6-yl)phenolate](/img/structure/B14088019.png)
Lithium 2-([2,2'-bipyridin]-6-yl)phenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate typically involves the reaction of 2-(2’,2’‘-bipyridine-6’-yl)phenol with a lithium reagent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The phenolate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of OLEDs and other electronic materials.
Mécanisme D'action
The mechanism of action of Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific chemical or biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium phenolate: Similar in structure but lacks the bipyridine moiety.
2-(2’,2’‘-bipyridine-6’-yl)phenol: The precursor to Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate.
Other bipyridine derivatives: Compounds with similar bipyridine structures but different substituents.
Uniqueness
Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate is unique due to its specific combination of the bipyridine and phenolate groups, which confer distinct electronic and coordination properties. This uniqueness makes it particularly valuable in applications such as OLEDs .
Propriétés
Formule moléculaire |
C16H11LiN2O |
|---|---|
Poids moléculaire |
254.2 g/mol |
Nom IUPAC |
lithium;2-(6-pyridin-2-ylpyridin-2-yl)phenolate |
InChI |
InChI=1S/C16H12N2O.Li/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14;/h1-11,19H;/q;+1/p-1 |
Clé InChI |
GQLSFMBISHJIES-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Methoxy-4-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087949.png)
![4-{[(2-bromophenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14087953.png)
![N-[2-(4-hydroxyphenyl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14087963.png)

![5-(biphenyl-4-yl)-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14087979.png)
![N-[2-(dimethylamino)ethyl]-3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)propanamide](/img/structure/B14087981.png)


![7,9-dimethyl-3-phenyl-1-[2-(phenylamino)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087993.png)


![Ethyl 2-bromo-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14088000.png)

![Chlororuthenium(2+);2-diphenylphosphaniumylethylazanide;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;trifluoroborane;fluoride](/img/structure/B14088011.png)
